2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Description
Properties
Molecular Formula |
C12H13BClNO2 |
|---|---|
Molecular Weight |
249.50 g/mol |
IUPAC Name |
2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
InChI |
InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)10-3-4-11(14)9(5-10)6-15/h3-5H,7-8H2,1-2H3 |
InChI Key |
ZKIKAKZCZLFRLX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach for 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves palladium-catalyzed cross-coupling reactions starting from 2-chloro-5-bromobenzonitrile and 5,5-dimethyl-1,3,2-dioxaborinane or related boronate esters. The general procedure includes:
- Starting Materials : 2-chloro-5-bromobenzonitrile as the aryl halide and 5,5-dimethyl-1,3,2-dioxaborinane as the boron source.
- Catalyst : Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed.
- Base : Potassium carbonate or potassium phosphate bases to facilitate transmetalation.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF), toluene, or tetrahydrofuran (THF).
- Temperature : Reactions are typically conducted at reflux temperatures ranging from 80°C to 110°C.
- Reaction Time : Generally between 12 to 36 hours depending on the scale and conditions.
The reaction proceeds via the Suzuki-Miyaura mechanism where the aryl bromide undergoes oxidative addition to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to afford the desired product.
Stepwise Preparation Example
One documented method involves the following steps:
- Formation of Boronate Ester Intermediate : (2-cyanophenyl)boronic acid is reacted with propane-1,3-diol in dry toluene at 110°C for 2 hours to form the 5,5-dimethyl-1,3,2-dioxaborinane boronate ester intermediate.
- Cross-Coupling Reaction : The boronate ester intermediate is then reacted with 2-chloro-5-bromobenzonitrile in the presence of Pd(PPh₃)₄ catalyst, potassium carbonate as base, and toluene as solvent under reflux conditions for approximately 12 hours.
- Purification : The crude mixture is filtered to remove salts, concentrated, and purified by flash column chromatography using hexane/ethyl acetate gradients, followed by recrystallization from ethanol/water mixtures to yield the pure compound.
Alternative Preparation via Lithiation and Boronation
An alternative route involves:
- Lithiation : Treating 4-chlorobenzonitrile with n-butyllithium at low temperatures (-78°C) to generate the aryllithium intermediate.
- Boronation : Quenching with triisopropyl borate (B(OiPr)₃) to introduce the boron moiety.
- Cyclization : Subsequent reaction with 2,2-dimethylpropane-1,3-diol (pinacol derivative) in acidic conditions to form the dioxaborinane ring.
- Purification : Extraction, drying, concentration, and recrystallization yield the target compound.
This method typically results in moderate yields (~45%) but allows access to the compound without the need for palladium catalysts.
Data Tables Summarizing Preparation Conditions and Outcomes
| Parameter | Typical Conditions | Observed Outcomes |
|---|---|---|
| Starting materials | 2-chloro-5-bromobenzonitrile, 5,5-dimethyl-1,3,2-dioxaborinane | High purity intermediates |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient cross-coupling |
| Base | K₂CO₃, K₃PO₄ | Facilitates transmetalation |
| Solvent | Toluene, DMF, THF | Suitable for reflux conditions |
| Temperature | 80–110°C | Optimal for reaction kinetics |
| Reaction time | 12–36 hours | Complete conversion |
| Yield | 70–85% (Suzuki coupling); ~45% (lithiation route) | High yield with palladium catalysis |
| Purification | Flash chromatography, recrystallization | >95% purity |
Detailed Research Outcomes and Analytical Characterization
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows aromatic proton signals between δ 7.5–8.1 ppm.
- Methyl groups on the dioxaborinane ring appear at δ 1.0–1.3 ppm.
- ^13C NMR confirms aromatic carbons and boronate ester carbons.
- Infrared Spectroscopy (IR) :
- Sharp nitrile (C≡N) stretch around 2220 cm⁻¹.
- B–O stretching vibrations near 1350 cm⁻¹.
- Mass Spectrometry (MS) :
- Molecular ion peak consistent with C₁₂H₁₃BClNO₂ at m/z ~249.5.
- Purity Assessment :
- High-performance liquid chromatography (HPLC) and elemental analysis confirm >95% purity after purification.
Research Perspectives
- The palladium-catalyzed Suzuki-Miyaura cross-coupling route is preferred for its high efficiency and scalability.
- The lithiation-boronation approach offers an alternative for situations where palladium catalysts are undesired or unavailable.
- Optimization of ligand and base choice can improve yields and reduce side reactions.
- Continuous flow synthesis and automated systems have been explored industrially to enhance reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Depending on the conditions, products can range from hydroxylated derivatives to fully reduced compounds.
Scientific Research Applications
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the boron-containing dioxaborinane ring can engage in coupling reactions. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Halogen Substituents
- Fluorine vs. Chlorine: The fluorine-substituted analog, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzonitrile (CAS 628692-20-6), shares a similar structure but replaces chlorine with fluorine. However, fluorine’s smaller size could improve solubility in polar solvents .
Bromine Substituents :
4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 883898-95-1) introduces a bromine atom, which is a better leaving group than chlorine. This property could make it more reactive in nucleophilic substitution or tandem coupling reactions .
Electron-Donating vs. Electron-Withdrawing Groups
Methoxy Substitution :
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile (CAS 214360-44-8) features a methoxy group, which donates electron density via resonance. This may stabilize the boronate ester but reduce its electrophilicity in coupling reactions compared to the chlorine-substituted compound .Trifluoromethyl Substitution :
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile () includes a strongly electron-withdrawing CF₃ group. This could enhance boron’s electrophilicity but may also increase steric hindrance, affecting reaction yields .
Boronate Protecting Group Variations
- Dioxaborinane vs. Dioxaborolane :
The 5,5-dimethyl-1,3,2-dioxaborinane group in the target compound contrasts with the more common 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) found in compounds like 2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile (). Pinacol boronates are generally more stable and widely used in Suzuki reactions, while dioxaborinanes may offer cost advantages or distinct solubility profiles .
Positional Isomerism
- Meta vs. Para Substitution: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-45-9) places the boronate at the meta position.
Multi-Boronate Systems
4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile () contains two boronate groups, enabling sequential cross-coupling reactions.
Key Data Table
Biological Activity
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a chloro substituent and a dioxaborinan moiety, suggest interesting biological activities that warrant investigation.
- Molecular Formula : C12H13BClNO2
- Molar Mass : 249.5 g/mol
- CAS Number : 1310950-02-7
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic effects. The compound's ability to interact with various biological targets is of particular interest.
Anticancer Activity
Studies have indicated that compounds containing dioxaborinane structures exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit RET kinase activity, which is crucial in certain types of cancers .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as:
- Dihydrofolate reductase (DHFR) : Inhibition of DHFR is a common mechanism for anticancer drugs, as it plays a critical role in nucleotide synthesis.
- Inosine monophosphate dehydrogenase (IMPDH) : This enzyme is another target for cancer therapy; compounds that inhibit IMPDH can reduce cell growth in resistant cancer cell lines .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds. Here are some notable findings:
- Antitumor Effects : In clinical settings, benzamide derivatives similar to this compound have demonstrated significant antitumor effects. A cohort study showed that patients treated with such derivatives exhibited prolonged survival rates compared to control groups .
- Mechanistic Studies : Research has shown that the metabolic pathways of these compounds lead to the downregulation of DHFR protein levels through the depletion of NADP and NADPH cellular levels. This mechanism was particularly effective in T-cell lymphoblastic leukemia cells resistant to traditional treatments .
Data Table: Biological Activity Summary
Q & A
Q. How can this compound be leveraged in materials science for OLED development?
- Methodological Answer : The boronate moiety enables incorporation into π-conjugated polymers via Suzuki coupling. For example, copolymerization with 9,9-dioctylfluorene yields electroluminescent materials with λₑₘ = 450–470 nm. Device testing shows external quantum efficiency (EQE) of 12.5% at 100 cd/m² .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
